

Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzaldehyde

Cat. No.: B137617

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An In-depth Technical Guide to **2-Chloro-6-fluorobenzaldehyde**

Introduction

2-Chloro-6-fluorobenzaldehyde, with the chemical formula C_7H_4ClFO , is a halogenated benzaldehyde derivative that serves as a crucial intermediate in various chemical syntheses.^[1] Its strategic placement of chlorine and fluorine atoms on the aromatic ring, combined with the reactive aldehyde group, makes it a valuable building block in the pharmaceutical and agrochemical industries.^[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its significant applications, particularly in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of **2-Chloro-6-fluorobenzaldehyde** are summarized below.

Physical Properties

The compound is typically a white to yellow crystalline solid under standard conditions.^{[1][3]}

Property	Value	Source(s)
Appearance	White to yellow crystalline solid	[1][3][4]
Melting Point	32-35 °C	[1][3]
Boiling Point	92 °C at 10 mmHg	[3][5]
104–105 °C	[1]	
Density	1.3310 g/cm ³ (estimate)	[3][5]
Flash Point	101 °C (214 °F) - closed cup	[1]
Solubility	Insoluble in water. Soluble in methanol, ethanol, chloroform (slightly), and ethyl acetate (slightly).	[1][3]

Chemical Properties

The reactivity of **2-Chloro-6-fluorobenzaldehyde** is largely dictated by its aldehyde functional group and the electron-withdrawing effects of the halogen substituents, which make the aromatic ring electron-deficient.[2]

Identifier	Value	Source(s)
CAS Number	387-45-1	[1][3]
Molecular Formula	C ₇ H ₄ ClFO	[1][3]
Molecular Weight	158.56 g/mol	[1][3]
IUPAC Name	2-chloro-6-fluorobenzaldehyde	[6]
SMILES	<chem>C1=CC(=C(C(=C1)Cl)C=O)F</chem>	[1]
InChI Key	OACPOWYLLGHGCR-UHFFFAOYSA-N	[3]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of **2-Chloro-6-fluorobenzaldehyde**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR data are available for **2-Chloro-6-fluorobenzaldehyde**, providing detailed information about the hydrogen and carbon framework of the molecule.[\[6\]](#)[\[7\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups, notably the carbonyl ($\text{C}=\text{O}$) stretch of the aldehyde.[\[4\]](#)[\[6\]](#)[\[8\]](#)

Experimental Protocols

Synthesis of 2-Chloro-6-fluorobenzaldehyde

A common method for the synthesis of **2-Chloro-6-fluorobenzaldehyde** is through the oxidation of 2-chloro-6-fluorotoluene.[\[1\]](#)[\[2\]](#) An alternative laboratory-scale synthesis involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

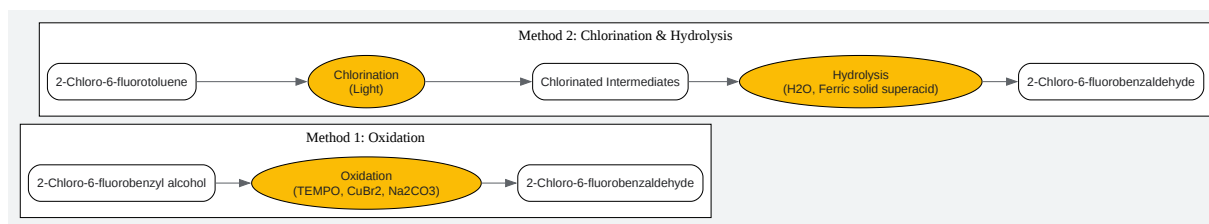
Protocol: Oxidation of 2-chloro-6-fluorobenzyl alcohol[\[3\]](#)

- A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr_2 (0.0112 g, 0.05 mmol), Na_2CO_3 (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol) is added to a 100 mL Schlenk tube.
- Add 3.0 mL of water to the Schlenk tube.
- The mixture is stirred vigorously for 0.5 hours under reflux conditions in the air.
- Upon completion of the reaction, the product is extracted with CH_2Cl_2 (3 x 2.0 mL).
- The organic phases are combined, washed with H_2O (3.0 mL), and dried with anhydrous MgSO_4 .
- The residue is concentrated under vacuum and purified by column chromatography to yield **2-chloro-6-fluorobenzaldehyde**.

A patent also describes a method involving the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol: Synthesis via Chlorination and Hydrolysis^[9]

- 2-chloro-6-fluorotoluene is subjected to chlorination under illumination to produce a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride.
- When the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%, ferric solid superacid is added.
- Water is added dropwise at a temperature between 100 and 200 °C, and the mixture is kept at this temperature for approximately 4-5 hours.
- Alkali liquor is then added, and the mixture is stirred to achieve phase separation.
- The organic phase is separated and purified by reduced pressure distillation or rectification to obtain **2-chloro-6-fluorobenzaldehyde**.



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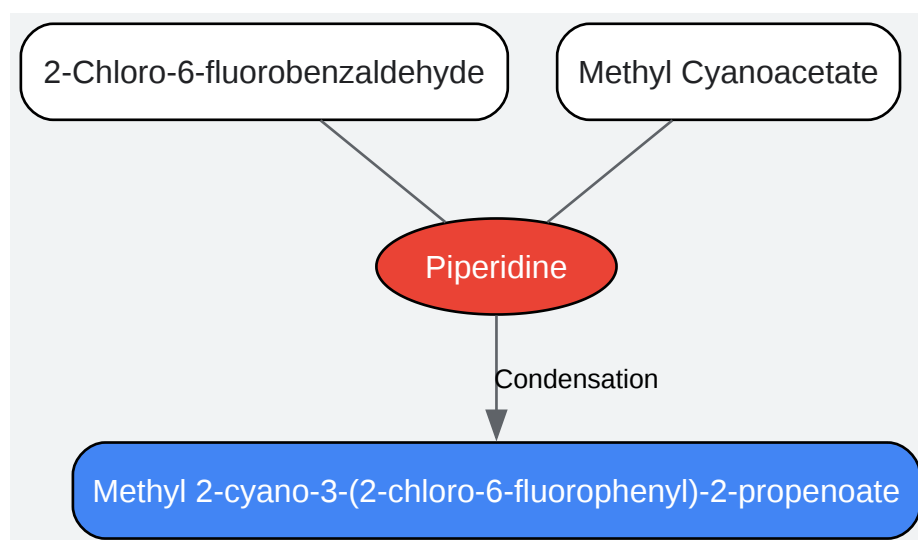
Synthesis pathways for **2-Chloro-6-fluorobenzaldehyde**.

Knoevenagel Condensation

2-Chloro-6-fluorobenzaldehyde readily undergoes condensation reactions. A notable example is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.^[3]

[\[12\]](#)Protocol: Knoevenagel Condensation[\[3\]](#)

- **2-Chloro-6-fluorobenzaldehyde** is reacted with methyl cyanoacetate in the presence of piperidine as a catalyst.
- The reaction typically proceeds at room temperature or with gentle heating.
- The condensation yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.
- The product can be isolated and purified using standard techniques such as crystallization or chromatography.

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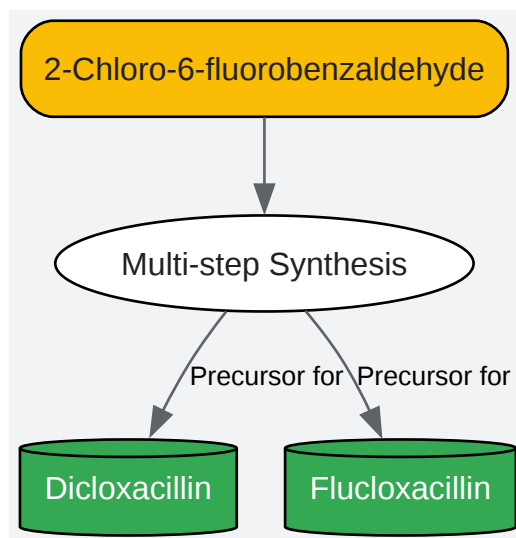
Knoevenagel condensation reaction workflow.

Applications in Research and Drug Development

2-Chloro-6-fluorobenzaldehyde is a key starting material in the synthesis of pharmaceuticals and agrochemicals.[\[2\]](#)[\[10\]](#)

- **Pharmaceuticals:** It is a critical precursor for the production of semi-synthetic, penicillinase-resistant antibiotics, specifically dicloxacillin and flucloxacillin.[\[1\]](#)[\[2\]](#)[\[13\]](#) These antibiotics are effective against bacteria that produce β -lactamase.

- Agrochemicals: This compound is utilized in the manufacturing of high-efficiency, low-toxicity fungicides and other pesticides.[1][2][10]
- Organic Synthesis: It serves as a versatile building block for creating a variety of halogenated heterocyclic compounds through reactions like the Knoevenagel condensation. [1][2]



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Role in the synthesis of β -lactamase resistant antibiotics.

Safety Information

2-Chloro-6-fluorobenzaldehyde is classified as an irritant.[3][6]

- Hazard Codes: Xi (Irritant)[3]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
- Stability: It is stable under normal conditions but is sensitive to air.[3]

- Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Conclusion

2-Chloro-6-fluorobenzaldehyde is a compound of significant industrial and academic interest. Its unique combination of functional groups provides a gateway to a wide range of complex molecules, most notably important antibiotics. The well-established protocols for its synthesis and derivatization, coupled with its versatile reactivity, ensure its continued importance as a key intermediate in organic and medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its irritant nature.

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